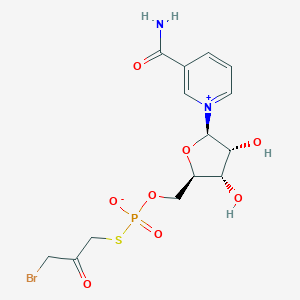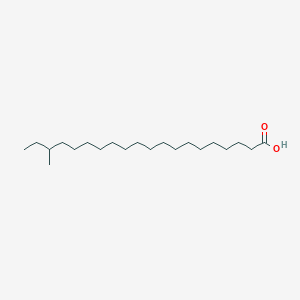
Ethyl 5-benzyloxy-2-hydroxybenzoate
説明
Ethyl 5-benzyloxy-2-hydroxybenzoate, also known as 2-hydroxy-5-(phenylmethoxy)benzoic acid ethyl ester, is an organic compound with the molecular formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 5-benzyloxy-2-hydroxybenzoate can be synthesized through a multi-step process involving the esterification of 5-benzyloxy-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl 5-benzyloxy-2-hydroxybenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzyloxy group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates.
科学的研究の応用
Ethyl 5-benzyloxy-2-hydroxybenzoate is widely used in scientific research due to its versatile chemical properties. It is employed in:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in drug discovery for its bioactive properties.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 5-benzyloxy-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group at the ortho position also plays a crucial role in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.
類似化合物との比較
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar structure but lacks the benzyloxy group.
Methyl 5-benzyloxy-2-hydroxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-hydroxybenzoate (Ethyl paraben): Similar ester functionality but with a hydroxyl group at the para position.
Uniqueness: this compound is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The benzyloxy group enhances lipophilicity and membrane permeability, while the hydroxyl group provides sites for hydrogen bonding and electrostatic interactions .
特性
IUPAC Name |
ethyl 2-hydroxy-5-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-16(18)14-10-13(8-9-15(14)17)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKPDFDFYRUHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)


![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)


